molecular formula C15H13ClN2O3 B13501737 Methyl 2-(2-aminobenzamido)-5-chlorobenzoate CAS No. 59187-55-2

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate

Cat. No.: B13501737
CAS No.: 59187-55-2
M. Wt: 304.73 g/mol
InChI Key: MNKHPOPCKUBESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminobenzamide moiety and a chlorobenzoate ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminobenzamido)-5-chlorobenzoate typically involves the reaction of 2-aminobenzoic acid derivatives with methyl 5-chlorobenzoate under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminobenzamide and chlorobenzoate groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminobenzamido)-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzamide moiety can act as a zinc-binding group, inhibiting the activity of zinc-dependent enzymes like histone deacetylases (HDACs). This inhibition can lead to changes in gene expression and cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: Shares the aminobenzamide moiety but lacks the chlorobenzoate ester group.

    Methyl 5-chlorobenzoate: Contains the chlorobenzoate ester group but lacks the aminobenzamide moiety.

    N-(2-Aminophenyl)benzamide: Similar structure but without the methyl ester group.

Uniqueness

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate is unique due to the combination of the aminobenzamide and chlorobenzoate ester groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

59187-55-2

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

methyl 2-[(2-aminobenzoyl)amino]-5-chlorobenzoate

InChI

InChI=1S/C15H13ClN2O3/c1-21-15(20)11-8-9(16)6-7-13(11)18-14(19)10-4-2-3-5-12(10)17/h2-8H,17H2,1H3,(H,18,19)

InChI Key

MNKHPOPCKUBESY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.